molecular formula C7H14N2O2S B2981632 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide CAS No. 2291044-16-9

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide

Cat. No.: B2981632
CAS No.: 2291044-16-9
M. Wt: 190.26
InChI Key: LARPVUYTHZGMTE-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C7H14N2O2S It is known for its unique structural features, which include a cyclobutyl ring and an isothiazolidine ring with a sulfonyl group

Scientific Research Applications

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide typically involves the reaction of cyclobutylamine with isothiazolidine-1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Isothiazolidine-1,1-dioxide: Shares the isothiazolidine ring but lacks the cyclobutyl group.

    3-Ethylbenzoisothiazole 1,1-dioxide: Contains a benzene ring instead of a cyclobutyl ring.

Uniqueness

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide is unique due to its combination of a cyclobutyl ring and an isothiazolidine ring with a sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARPVUYTHZGMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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